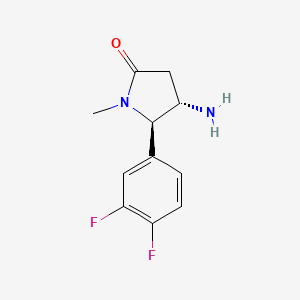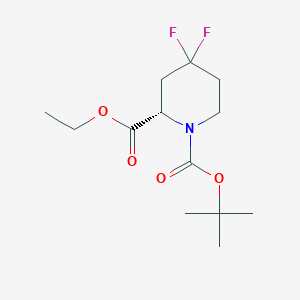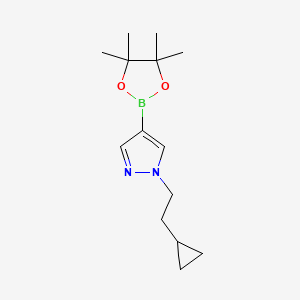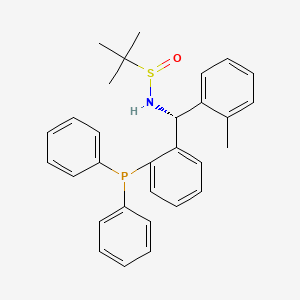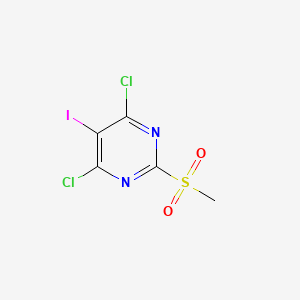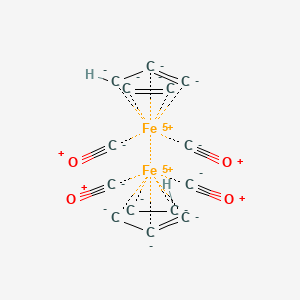
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron is a complex organometallic compound with the molecular formula C14H10Fe2O4. It is known for its unique structure, which includes two iron atoms coordinated with cyclopentadienyl and carbonyl ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron can be synthesized through the reaction of cyclopentadienyliron dicarbonyl dimer with carbon monoxide under specific conditions. The reaction typically involves the use of iron pentacarbonyl as a starting material, which reacts with cyclopentadiene in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxides.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: Ligands in the compound can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iron oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands .
Aplicaciones Científicas De Investigación
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential use in bioinorganic chemistry and as a model for iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Mecanismo De Acción
The mechanism of action of Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron involves its ability to coordinate with various substrates through its iron centers. The compound can facilitate electron transfer processes, making it an effective catalyst in many reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its carbonyl and cyclopentadienyl ligands .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: A similar compound with two iron atoms coordinated with cyclopentadienyl and carbonyl ligands.
Iron pentacarbonyl: Another iron-carbonyl complex with different coordination geometry.
Ferrocene: An organometallic compound with two cyclopentadienyl rings coordinated to a central iron atom.
Uniqueness
Tetracarbonyldi-|Eth-cyclopentadienyldi-Iron is unique due to its specific coordination environment and the presence of both cyclopentadienyl and carbonyl ligands. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C14H2Fe2O4 |
|---|---|
Peso molecular |
345.85 g/mol |
Nombre IUPAC |
carbon monoxide;cyclopenta-1,3-diene;iron(5+) |
InChI |
InChI=1S/2C5H.4CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1H;;;;;;/q2*-5;;;;;2*+5 |
Clave InChI |
WMZQXBYBVFINBE-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+5].[Fe+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


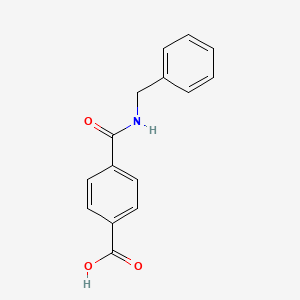
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

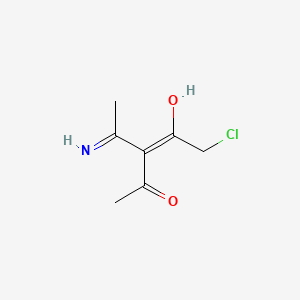

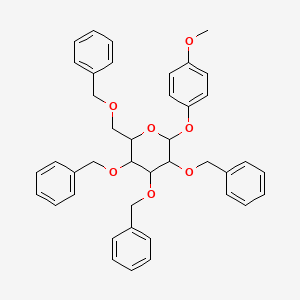
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
